

Tributylstibine: A Technical Guide to Commercial Availability, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of **TributyIstibine** (TBS), a versatile organoantimony compound. This guide details its commercial availability, provides key technical data, outlines its synthesis and reactivity, and explores its applications in organic chemistry. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this reagent.

Commercial Availability and Suppliers

TributyIstibine is commercially available from a range of chemical suppliers catering to research and bulk requirements. The compound is typically offered in various grades of purity and quantities. Below is a summary of representative suppliers and their typical product offerings.



Supplier	Product Name	Purity	CAS Number	Available Quantities
Sigma-Aldrich (Merck)	Tributylstibine	95%	2155-73-9	Gram to kilogram scale
American Custom Chemicals Corporation	ANTIMONY TRI- N-BUTYL	95.00%	2155-73-9	Small research quantities (e.g., 5mg)[1]
Strem Chemicals	Tributylstibine	98%	2155-73-9	Gram to kilogram scale
Gelest, Inc.	Tributylstibine	95%	2155-73-9	Gram to kilogram scale
LookChem	Tributylstibine	≥98%	2155-73-9	Inquiry-based
Shanghai Canbi Pharma Ltd.	Tributylstibine	Inquiry-based	2155-73-9	Inquiry-based[2]

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should verify current product specifications and availability directly with the suppliers.

Technical Data and Specifications

A thorough understanding of the physicochemical properties of **TributyIstibine** is crucial for its safe handling and effective application in experimental work.



Property	Value	
Chemical Formula	C12H27Sb	
Molecular Weight	293.10 g/mol [3]	
CAS Number	2155-73-9[3]	
Appearance	Colorless to pale yellow liquid	
Boiling Point	114-116 °C at 10 mmHg	
Density	1.114 g/mL at 25 °C	
Refractive Index	n20/D 1.517	

Safety Information

TributyIstibine is a hazardous chemical and requires strict safety precautions during handling and storage. It is pyrophoric, meaning it can ignite spontaneously on contact with air.[3] It is also toxic and an irritant.

GHS Hazard Statements:[3]

- H226: Flammable liquid and vapor.
- H250: Catches fire spontaneously if exposed to air.
- H261: In contact with water releases flammable gas.
- H302 + H332: Harmful if swallowed or if inhaled.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H411: Toxic to aquatic life with long lasting effects.

Precautionary Measures:

Work in a well-ventilated fume hood.



- Handle under an inert atmosphere (e.g., argon or nitrogen).
- Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
- Store in a cool, dry, well-ventilated area away from ignition sources and water.

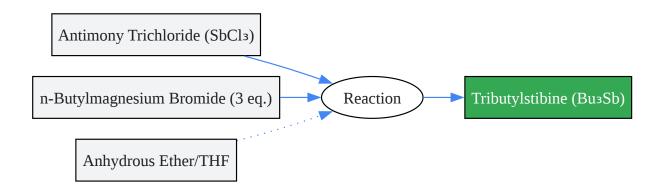
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5][6]

Experimental Protocols and Applications

While specific experimental protocols for **TributyIstibine** are less common in the literature compared to its tin analogue, tributyItin hydride, its reactivity can be inferred and applied in similar contexts, particularly in radical-mediated reactions and cross-coupling chemistry.

Synthesis of Tributylstibine

A common laboratory-scale synthesis of **TributyIstibine** involves the reaction of antimony trichloride with a Grignard reagent, n-butyImagnesium bromide, in an appropriate solvent like diethyl ether or tetrahydrofuran under an inert atmosphere.



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Synthesis of TributyIstibine.

General Protocol:



- A solution of antimony trichloride in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an argon atmosphere.
- The flask is cooled in an ice bath.
- A solution of n-butylmagnesium bromide (3 equivalents) in diethyl ether is added dropwise to the stirred antimony trichloride solution.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the agueous layer is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield pure **TributyIstibine**.

Applications in Organic Synthesis

Similar to organotin hydrides, **TributyIstibine** can act as a source of tributyIstibyl radicals, which can participate in various radical chain reactions. These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN).



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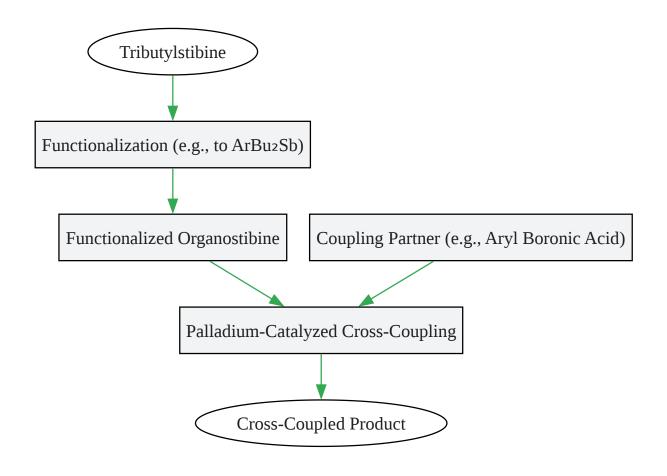


Generalized Radical Reaction Pathway.

Although less common, **TributyIstibine** can be used in dehalogenation reactions and other radical-mediated transformations. The weaker Sb-H bond in a hypothetical **tributyIstibine** hydride, compared to the Sn-H bond in tributyItin hydride, would suggest a higher reactivity, though the stability of the reagent is a significant consideration.

Organostibines, including **TributyIstibine** derivatives, have been shown to participate in palladium-catalyzed cross-coupling reactions.[7] For instance, arylstibines can be coupled with aryl boronic acids to form biaryls.[7] This suggests the potential for **TributyIstibine** to be a precursor to various organostibine reagents for cross-coupling chemistry.

Potential Experimental Workflow:



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Cross-Coupling Experimental Workflow.



A plausible reaction would involve the initial preparation of a mixed organostibine, such as aryldibutylstibine, which would then be subjected to palladium-catalyzed cross-coupling with a suitable partner.

Role in Drug Discovery and Development

Currently, the direct application of **TributyIstibine** in drug development is not well-documented in publicly available literature. Organometallic compounds, in general, face challenges in pharmaceutical applications due to concerns about toxicity and metabolic stability. However, its utility as a reagent in the synthesis of complex organic molecules means it could play an indirect role in the preparation of novel chemical entities for drug discovery programs. The unique reactivity of organoantimony compounds may offer synthetic routes to molecules that are otherwise difficult to access.

Conclusion

TributyIstibine is a commercially available organoantimony reagent with established, albeit less common, applications in organic synthesis, particularly in the realm of radical reactions and as a precursor for cross-coupling reagents. Its pyrophoric and toxic nature necessitates careful handling and adherence to strict safety protocols. While its direct role in drug development is not prominent, its utility in synthetic chemistry makes it a valuable tool for researchers exploring novel molecular architectures. Further research into the reactivity and applications of **TributyIstibine** and other organostibines may unveil new synthetic methodologies of interest to the broader scientific community.

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